{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The initial steps often include the preparation of the 3,4-diethoxyphenyl ethylamine through the ethylation of 3,4-dihydroxyphenyl ethylamine. This intermediate is then reacted with 6-chloropyridine-3-carboxylic acid under carbamoylation conditions to form the final product. Common reagents used in these reactions include ethyl iodide, sodium hydride, and carbonyldiimidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the carbamoylation step and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features make it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionalities.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Acetylacetone: Known for its keto-enol tautomerism and use in various chemical reactions.
Uniqueness
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which provide a diverse range of reactivity and potential applications. Its specific functional groups allow for targeted modifications and the exploration of new chemical and biological activities.
Properties
Molecular Formula |
C20H23ClN2O5 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C20H23ClN2O5/c1-3-26-16-7-5-14(11-17(16)27-4-2)9-10-22-19(24)13-28-20(25)15-6-8-18(21)23-12-15/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,22,24) |
InChI Key |
CMSUKNHJJOPBSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)C2=CN=C(C=C2)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.